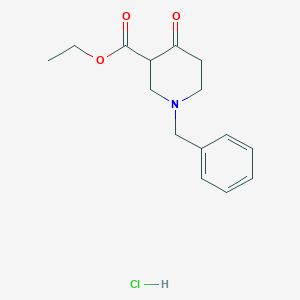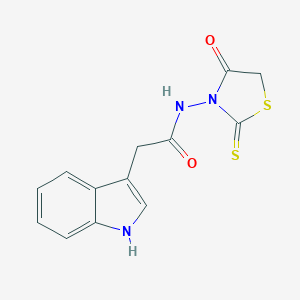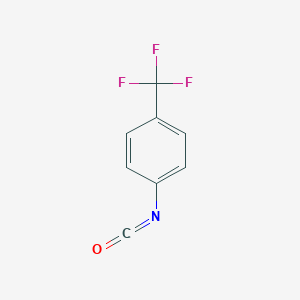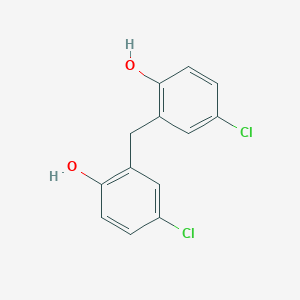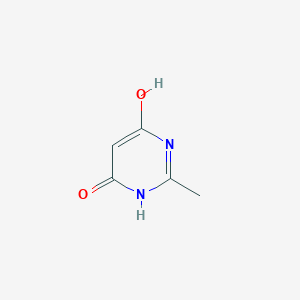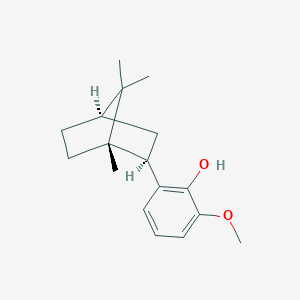
Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-, also known as carvacrol, is a naturally occurring monoterpenoid phenol found in the essential oils of many plants, including oregano, thyme, and savory. Carvacrol has been extensively studied for its various biological and pharmacological properties, including its antimicrobial, anti-inflammatory, and anticancer activities.
Mécanisme D'action
The mechanism of action of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is complex and not fully understood. It is believed that Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to the leakage of intracellular components and ultimately cell death. Carvacrol's anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. The anticancer activity of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
Carvacrol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties. Carvacrol has also been found to have hepatoprotective (liver-protective) and neuroprotective (brain-protective) effects, making it a potential therapeutic agent for various liver and neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the effects of antimicrobial agents on microorganisms. Additionally, Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-'s anti-inflammatory and anticancer properties make it a potential therapeutic agent for various diseases. However, one limitation of using Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-. One area of interest is the development of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel--based antimicrobial agents for use in clinical settings. Another area of interest is the investigation of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-'s potential as a therapeutic agent for various inflammatory and cancerous diseases. Additionally, further research is needed to fully understand the mechanism of action of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- and its potential toxicity at high concentrations.
Méthodes De Synthèse
Carvacrol can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. One of the most common methods for synthesizing Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is by the steam distillation of oregano or thyme essential oils, followed by purification using various techniques such as chromatography or crystallization.
Applications De Recherche Scientifique
Carvacrol has been extensively studied for its various biological and pharmacological properties. Its antimicrobial activity has been demonstrated against a wide range of bacteria, fungi, and viruses, including antibiotic-resistant strains. Carvacrol has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has been found to have anticancer activity, particularly against breast, prostate, and colon cancer cells.
Propriétés
Numéro CAS |
13746-60-6 |
|---|---|
Nom du produit |
Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- |
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2-methoxy-6-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C17H24O2/c1-16(2)11-8-9-17(16,3)13(10-11)12-6-5-7-14(19-4)15(12)18/h5-7,11,13,18H,8-10H2,1-4H3/t11-,13+,17+/m1/s1 |
Clé InChI |
YPUMYHHWYPOEPH-ZUCKAHLUSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2C3=C(C(=CC=C3)OC)O |
SMILES |
CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C |
SMILES canonique |
CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C |
Autres numéros CAS |
13746-60-6 |
Synonymes |
exo-2-methoxy-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



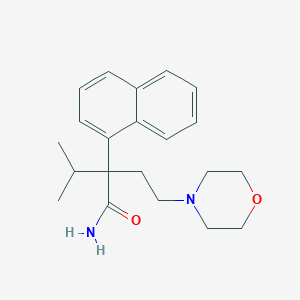
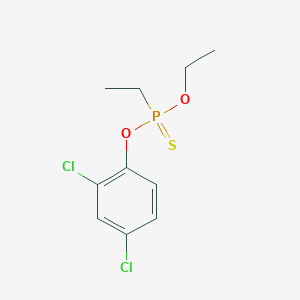
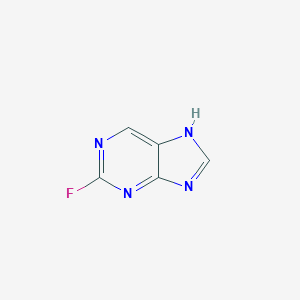
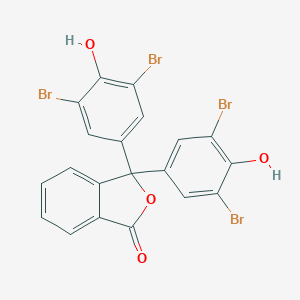
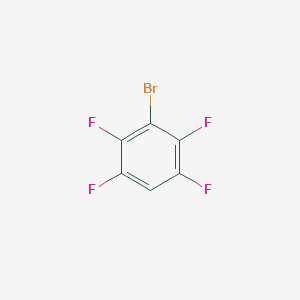
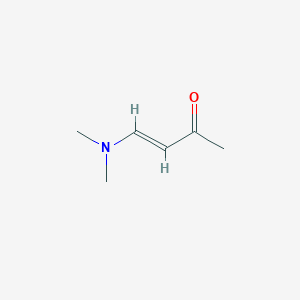
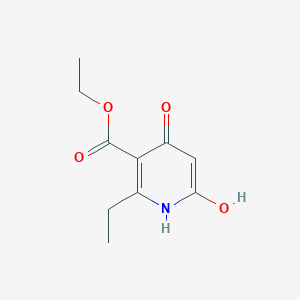
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
